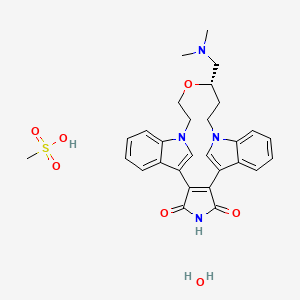
N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide, also known as PBC, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. PBC is a heterocyclic compound that contains both pyridine and benzothiazole rings. It has a molecular weight of 269.32 g/mol and a melting point of 234-236°C.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Synthesis and Diuretic Activity : A study by Yar and Ansari (2009) on biphenyl benzothiazole-2-carboxamide derivatives, closely related to N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide, demonstrated promising diuretic activity in vivo for certain compounds in this series, underscoring the potential pharmaceutical applications of such compounds (Yar & Ansari, 2009).
Complexation and Structural Character : Research by Kobayashi et al. (2019) investigated the complexation properties of N-methyl-N-tolyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide with trivalent lanthanides, highlighting the importance of such compounds in the study of metal-ligand interactions (Kobayashi et al., 2019).
Pharmacological Potential
Antimicrobial Activity : Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives with potential antimicrobial properties. This research indicates the potential of N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antipsychotic Agents : Norman et al. (1996) explored heterocyclic carboxamides as potential antipsychotic agents, demonstrating the potential use of such compounds in treating psychiatric disorders (Norman et al., 1996).
Molecular Docking and Synthesis
Molecular Docking Studies : Sribalan et al. (2016) conducted molecular docking analysis with cyclooxygenase enzyme for new pyridine-4-yl derivatives, showing the relevance of such compounds in understanding enzyme interactions (Sribalan et al., 2016).
Synthesis and Biological Activity : Senthilkumar, Umarani, and Satheesh (2021) synthesized a new organic compound related to N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide, which was characterized and evaluated for antibacterial, antifungal, and anticancer activities, indicating the compound's diverse biological potential (Senthilkumar, Umarani, & Satheesh, 2021).
Zinc, Magnesium, and Calcium Complexation
- Complexation by Diphosphonic Acids : A study by Matczak-Jon et al. (2010) on the complexation of zinc(II), magnesium(II), and calcium(II) by pyridin-2-yl derivatives, related to the compound , provided insights into metal-ion binding properties (Matczak-Jon et al., 2010).
Propiedades
Número CAS |
1017108-87-0 |
|---|---|
Nombre del producto |
N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide |
Fórmula molecular |
C13H9N3OS |
Peso molecular |
255.3 g/mol |
Nombre IUPAC |
N-pyridin-4-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C13H9N3OS/c17-13(16-10-3-5-14-6-4-10)9-1-2-11-12(7-9)18-8-15-11/h1-8H,(H,14,16,17) |
Clave InChI |
WYOAQOULVFOBAD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)SC=N2 |
SMILES canónico |
C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)SC=N2 |
Solubilidad |
35.6 [ug/mL] |
Sinónimos |
N-(Pyridin-4-yl)benzo[d]thiazole-6-carboxamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide](/img/structure/B1663060.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B1663061.png)

![4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline](/img/structure/B1663067.png)





![2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One](/img/structure/B1663075.png)



